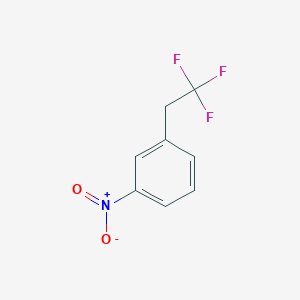1-Nitro-3-(2,2,2-trifluoroethyl)benzene
CAS No.: 114980-30-2
Cat. No.: VC8051822
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 114980-30-2 |
|---|---|
| Molecular Formula | C8H6F3NO2 |
| Molecular Weight | 205.13 g/mol |
| IUPAC Name | 1-nitro-3-(2,2,2-trifluoroethyl)benzene |
| Standard InChI | InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-2-1-3-7(4-6)12(13)14/h1-4H,5H2 |
| Standard InChI Key | SHJFJTDWIOLJGC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CC(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-nitro-3-(2,2,2-trifluoroethyl)benzene is C₈H₆F₃NO₂, with a molecular weight of 217.14 g/mol. The benzene ring’s substitution pattern creates an electron-deficient aromatic system due to the electron-withdrawing effects of both the nitro and trifluoroethyl groups. Key structural features include:
-
Nitro Group (-NO₂): Positioned para to the trifluoroethyl group, it enhances electrophilic substitution reactivity at the ortho and para positions.
-
Trifluoroethyl Group (-CH₂CF₃): Introduces steric bulk and hydrophobicity while stabilizing intermediates via inductive effects .
Table 1: Physical Properties
Synthesis and Production
The synthesis of 1-nitro-3-(2,2,2-trifluoroethyl)benzene typically involves Friedel-Crafts alkylation or fluoroalkylation reactions. A patented method (US3424803A) outlines a two-step process:
-
Chlorination of Ethylbenzene:
Ethylbenzene undergoes α-chlorination using Cl₂ under mild conditions (≤60°C) to yield 1-chloroethylbenzene. This step minimizes ring chlorination byproducts . -
Nitro Group Introduction:
The chlorinated intermediate reacts with nitric acid (HNO₃) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to install the nitro group. Subsequent reaction with 2,2,2-trifluoroethyl fluoride completes the trifluoroethyl substitution .
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Catalyst |
|---|---|---|
| Temperature | 0–5°C (nitration step) | FeCl₃ (5 mol%) |
| Pressure | Atmospheric | — |
| Reaction Time | 6–8 hours | — |
| Yield | 68–72% | — |
Applications in Industrial and Pharmaceutical Contexts
Agrochemical Intermediates
The compound serves as a precursor to herbicides and insecticides. Its nitro group facilitates reduction to amines, which are further functionalized into bioactive molecules. For example, catalytic hydrogenation yields 3-(2,2,2-trifluoroethyl)aniline, a building block for sulfonylurea herbicides .
Fluorinated Polymer Synthesis
The trifluoroethyl group enhances the thermal stability and chemical resistance of polymers. Copolymerization with styrene derivatives produces materials with applications in high-performance coatings and membranes .
Biological Activity and Toxicology
-
Metabolic Pathways: Nitroreductases in the liver convert nitro groups to hydroxylamines, which may form DNA adducts.
-
Environmental Persistence: The trifluoroethyl group resists hydrolysis, leading to bioaccumulation in aquatic systems .
Comparison with Structural Analogs
Table 3: Comparison with 1-Nitro-3-(Trifluoromethyl)Benzene
The trifluoroethyl group confers greater steric hindrance but similar electronic effects compared to trifluoromethyl analogs .
Future Research Directions
-
Green Synthesis Routes: Developing catalytic systems to reduce reliance on hazardous chlorinated intermediates.
-
Biological Profiling: Systematic studies on ecotoxicology and mammalian cytotoxicity.
-
Material Science Applications: Exploring its use in liquid crystals or organic semiconductors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume